Unii-Z77F355xtv

Description

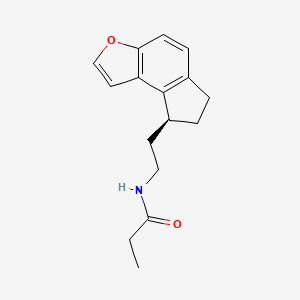

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(8S)-7,8-dihydro-6H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBNFGRNNUHFSM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880152-62-5 | |

| Record name | N-(2-((8S)-7,8-Dihydro-6H-indeno(5,4-b)furan-8-yl)ethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880152625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-((8S)-7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77F355XTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Unii Z77f355xtv

Strategies for the Total Synthesis of Unii-Z77F355xtv

The total synthesis of Ramelteon (this compound) involves constructing its complex fused ring system and establishing the correct stereochemistry at the C8 position. Several synthetic routes have been developed, often revolving around key intermediates that facilitate the assembly of the indeno[5,4-b]furan core and the subsequent attachment of the propanamide side chain.

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic strategy for Ramelteon involves disconnecting the molecule at the amide bond and the ethyl linker, leading back to an indeno[5,4-b]furan core with a functionalized side chain. Key precursors often include substituted indanones or dihydrobenzofuran derivatives that can be elaborated into the target fused ring system. For instance, the synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one has been identified as a crucial intermediate, which itself can be synthesized from precursors like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid sioc-journal.cn. This acid can be prepared through a series of reactions starting from p-bromophenol, involving condensation, Friedel-Crafts acylation, and Heck coupling, followed by hydrogenation and hydrolysis sioc-journal.cn.

Table 1: Key Precursors in Ramelteon Synthesis

| Precursor Name | Description | Relevance to Ramelteon Synthesis |

| 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid | A carboxylic acid derivative used in the synthesis of key indeno[5,4-b]furan intermediates. | Precursor to indeno[5,4-b]furan-8-one sioc-journal.cn |

| 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | A cyclic ketone that serves as a central intermediate for constructing the indeno[5,4-b]furan core with the necessary functionalization. | Key intermediate for Ramelteon sioc-journal.cnpharmaffiliates.com |

| (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine | An amine precursor that, upon acylation, yields Ramelteon. | Direct precursor for side-chain attachment |

Stereoselective Synthesis Approaches

Establishing the (8S) stereochemistry is critical for the biological activity of Ramelteon. Several methods have been employed to achieve this enantioselectivity. One approach involves the asymmetric synthesis of the indeno[5,4-b]furan core, often through chiral resolution of racemic intermediates or by employing enantioselective catalytic reactions. For example, patent literature describes synthetic routes that incorporate steps designed to yield the desired (S)-enantiomer, potentially involving asymmetric hydrogenation or chiral auxiliary-mediated transformations pharmaffiliates.comgoogle.com. The synthesis of the intermediate (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a crucial step in achieving the correct stereochemistry pharmaffiliates.com.

Advanced Synthetic Techniques Utilized in this compound Production

The production of Ramelteon often employs a range of advanced synthetic techniques to ensure efficiency, yield, and stereochemical purity. These include:

Heck Coupling: Used in the preparation of key intermediates, such as coupling methyl acrylate (B77674) with a benzofuran (B130515) derivative in the presence of a palladium catalyst sioc-journal.cn.

Catalytic Hydrogenation: Employed for reducing double bonds and dehalogenation steps, often under pressure sioc-journal.cngoogle.com.

Asymmetric Synthesis: Techniques like asymmetric hydrogenation or chiral resolution are vital for obtaining the enantiomerically pure (S)-isomer pharmaffiliates.comgoogle.com.

Acylation Reactions: The final step in many syntheses involves the acylation of an amine precursor with propionyl chloride or propionic anhydride (B1165640) to form the propanamide moiety pharmaffiliates.comgoogle.com.

Semisynthetic Approaches to this compound and Analogs

While total synthesis is the primary route for Ramelteon production, semisynthetic approaches could theoretically be explored if suitable natural precursors were available. However, the current literature primarily focuses on total synthesis due to the compound's synthetic origin. Semisynthesis typically involves modifying a naturally occurring molecule to produce a desired derivative. For Ramelteon, this approach is less documented compared to its total synthesis.

Chemical Modification and Derivatization Strategies for this compound

Chemical modification and derivatization of Ramelteon are pursued to explore its structure-activity relationships (SAR) and to develop analogs with potentially improved pharmacokinetic or pharmacodynamic properties.

Synthesis of this compound Analogs and Derivatives

Derivatization strategies often involve modifications to the propanamide side chain or the indeno[5,4-b]furan core.

Amide Modifications: The propanamide functional group can be modified by using different acyl chlorides or anhydrides (e.g., isobutyryl chloride, acetyl chloride) to synthesize analogs with varied side chains. For example, N-(2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)acetamide has been noted as a related compound pharmaffiliates.com.

Core Modifications: Alterations to the fused ring system, such as introducing substituents on the aromatic rings or modifying the furan (B31954) ring, can lead to new analogs. Patent literature often describes a range of such derivatives explored during drug discovery programs google.com. These modifications might involve changes to the indene (B144670) or furan portions of the molecule, or alterations to the stereochemistry at the C8 position (e.g., exploring the (R)-enantiomer or racemic mixtures).

Functional Group Transformations: The amide group can undergo typical reactions such as hydrolysis under acidic or basic conditions, or reactions with electrophiles, although these are more relevant to degradation pathways or synthetic manipulations rather than direct derivatization for SAR studies unless specifically designed evitachem.com.

Molecular Mechanisms of Action and Biological Targets of Unii Z77f355xtv

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of Unii-Z77F355xtv and its Analogs

Understanding the SAR and SPR of N-(2-((8S)-7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE and its analogs is crucial for designing novel compounds with optimized pharmacological profiles. While direct, extensive SAR studies specifically for N-(2-((8S)-7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE are not widely detailed in the accessible literature, insights can be drawn from research on related indeno[5,4-b]furan scaffolds and their biological targets, such as melatonin (B1676174) receptors.

Correlating Structural Features with Biological Activity

Research into derivatives of the indeno[5,4-b]furan scaffold has revealed key structural elements that influence biological activity. For instance, studies on 1,6-dihydro-2H-indeno[5,4-b]furan derivatives designed as melatonin receptor ligands have demonstrated the importance of specific substitutions on the core structure. It has been observed that this scaffold can act as a mimic of the 5-methoxy indole (B1671886) core found in melatonin. Furthermore, the introduction of a cyclohexylmethyl group at the 7-position of this scaffold has been shown to yield potent and selective MT₂ ligands, exhibiting high MT₁/MT₂ selectivity nih.gov. These findings suggest that modifications to the alkyl substituents and their positions on the indeno[5,4-b]furan ring system can significantly impact receptor binding affinity and selectivity.

In broader contexts, research on related indanone and benzofuran (B130515) derivatives has also highlighted the influence of specific functional groups. For example, in indanone-based compounds, the presence of trimethoxyl groups on the indanone moiety has been associated with enhanced anti-proliferative activities researchgate.net. Similarly, for benzofuran derivatives explored as tubulin polymerization inhibitors, the addition of a methyl group at the C-3 position of the benzofuran moiety led to increased activity researchgate.net. These examples underscore the principle that subtle structural alterations can lead to substantial changes in biological outcomes, a fundamental concept in SAR studies.

Computational Approaches in SAR Analysis (e.g., QSAR, molecular docking)

Computational approaches play a pivotal role in modern drug discovery by providing predictive models and detailed insights into molecular interactions. Quantitative Structure-Activity Relationship (QSAR) studies, for example, aim to establish mathematical relationships between the chemical structure of compounds and their biological activity. By analyzing a series of analogs, QSAR models can identify key structural descriptors that correlate with potency or selectivity, thereby guiding the design of new, more effective molecules acs.orgtanlab.org.

Molecular docking is another powerful computational technique used to predict the binding orientation and binding affinity of small molecules to their biological targets, such as protein receptors or enzymes. By simulating the interaction between a ligand (like N-(2-((8S)-7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE or its analogs) and its target protein, molecular docking can elucidate the specific binding modes and identify critical interactions. This information is invaluable for understanding the mechanism of action and for rational drug design, helping researchers to optimize lead compounds by suggesting specific structural modifications that may enhance binding or alter selectivity acs.org. While specific computational studies for N-(2-((8S)-7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE were not explicitly detailed in the search results, these methods are standard tools for investigating compounds within the indeno[5,4-b]furan class and similar chemical scaffolds. Computational descriptors such as molecular weight and predicted lipophilicity (e.g., XLogP3) are routinely calculated and used in these analyses ncats.ionih.gov.

Cellular and Subcellular Effects of Unii Z77f355xtv in in Vitro Research Models

Impact of Unii-Z77F355xtv on Cell Proliferation and Viability in Cell Lines

Panobinostat demonstrates significant dose- and time-dependent inhibitory effects on the proliferation and viability of a wide spectrum of cancer cell lines in vitro. nih.govaacrjournals.org Its efficacy is observed at nanomolar concentrations, highlighting its potent anti-proliferative activity. tocris.comselleckchem.com Studies have shown that Panobinostat effectively reduces cell growth and diminishes cell viability in both hematological and solid tumor cell lines. nih.govnih.gov For instance, it potently inhibits cell proliferation in cutaneous T-cell lymphoma, breast cancer, and colorectal cancer cells. tocris.com The cytotoxic effects are not limited to malignant cells, as in vitro studies have also shown that human lymphocytes can be highly susceptible to Panobinostat, in some cases at concentrations lower than those required to inhibit melanoma cell lines. nih.gov

The half-maximal inhibitory concentration (IC50) of Panobinostat varies across different cell lines, reflecting cancer type-specific cytotoxicity. nih.gov Hematological cancer cell lines tend to be more sensitive than those derived from solid tumors. nih.gov The table below summarizes the IC50 values of Panobinostat in various human cancer cell lines as reported in several in vitro studies.

| Cell Line | Cancer Type | IC50 (nM) at 48h | IC50 (nM) at 72h |

|---|---|---|---|

| HH | Cutaneous T-cell Lymphoma | - | 1.8 tocris.com |

| BT474 | Breast Cancer | - | 2.6 tocris.com |

| HCT116 | Colorectal Cancer | - | 7.1 tocris.com |

| SKOV-3 | Ovarian Cancer | - | 15 nih.gov |

| KGN | Granulosa Cell Tumor | - | 34.7 plos.org |

| COV434 | Granulosa Cell Tumor | - | 53.5 plos.org |

| SW-1353 | Chondrosarcoma | 20 nih.gov | - |

| JJN3 | Multiple Myeloma | 13 nih.gov | - |

| KMM1 | Multiple Myeloma | 25 nih.gov | - |

| HepG2 | Hepatocellular Carcinoma | 8.81 aacrjournals.org | - |

| Huh-7 | Hepatocellular Carcinoma | 14.01 aacrjournals.org | - |

| SNU-398 | Hepatocellular Carcinoma | 12.86 aacrjournals.org | - |

Modulation of Cellular Processes by this compound

A primary mechanism through which Panobinostat exerts its anti-proliferative effects is the induction of apoptosis. nih.govplos.org In vitro studies across numerous cancer cell lines, including ovarian, sarcoma, and multiple myeloma, have confirmed that treatment with Panobinostat leads to programmed cell death. nih.govnih.govnih.gov The apoptotic process is characterized by key molecular indicators such as the activation of executioner caspases, including caspase-3 and caspase-7, and the subsequent cleavage of poly (ADP ribose) polymerase (PARP). nih.govnih.govresearchgate.net

Panobinostat modulates the expression of key regulatory proteins in the apoptotic cascade. It has been shown to affect members of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to the intrinsic apoptotic pathway. researchgate.net For example, in cutaneous T-cell lymphoma cells, Panobinostat treatment depleted the levels of anti-apoptotic proteins like Bcl-XL, Mcl-1, and XIAP. researchgate.net Similarly, in multiple myeloma cells, Panobinostat causes a downregulation of p-MCL-1 and BCL-XL. nih.gov While the role of Panobinostat in inducing apoptosis is well-documented, its specific effects on necroptosis pathways have not been extensively detailed in the available research.

In addition to apoptosis, Panobinostat can induce autophagy, a catabolic process involving the degradation of cellular components via lysosomes. selleckchem.comnih.gov This process can serve as a cell survival mechanism or, in cases of protracted activation, can lead to a form of programmed cell death known as autophagic cell death. nih.gov In liver cancer cell lines such as HepG2 and Hep3B, Panobinostat treatment upregulates the expression of autophagy-related factors including Atg5 and Beclin-1. nih.govaacrjournals.org A hallmark of autophagy induction, the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II), is also observed. aacrjournals.org Immunofluorescence studies have shown that Panobinostat causes a redistribution of Beclin-1 and LC3B from a diffuse cytosolic pattern to distinct puncta, indicating the formation of autophagosomes. nih.govaacrjournals.org This induction of autophagy represents an alternative pathway through which Panobinostat can mediate cell death, particularly in cancer cells that may have developed resistance to apoptosis. nih.gov

Panobinostat disrupts normal cell cycle progression, leading to cell cycle arrest in various cancer cell lines. nih.govnih.gov The specific phase of the cell cycle at which arrest occurs can vary depending on the cell type. In ovarian cancer and triple-negative breast cancer cell lines, treatment with Panobinostat resulted in an accumulation of cells in the G2/M phase. nih.govresearchgate.net In contrast, studies on sarcoma cell lines reported an arrest in the G1/S phase. nih.gov Furthermore, in certain hepatocellular carcinoma cell lines, Panobinostat induced an accumulation of cells in the G0/G1 phase. aacrjournals.org This cell cycle arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins. For instance, Panobinostat has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21 and downregulate proteins such as cdc2 protein kinase. nih.govplos.org Gene expression analyses have confirmed that Panobinostat treatment suppresses gene sets related to DNA replication and the cell cycle, providing a molecular basis for its inhibitory effect on cell proliferation. plos.org

| Cell Type | Phase of Arrest |

|---|---|

| Ovarian Cancer (SKOV-3) | G2/M nih.gov |

| Triple-Negative Breast Cancer | G2/M researchgate.net |

| Sarcoma (SW-982) | G1/S nih.gov |

| Hepatocellular Carcinoma (Huh-7, SNU-449) | G0/G1 aacrjournals.org |

| Granulosa Cell Tumor (KGN, COV434) | Reduction in S Phase plos.org |

The role of Panobinostat in cellular differentiation and reprogramming is an emerging area of investigation. As an epigenetic modulator, it has the potential to alter cell fate. Some in vitro evidence suggests a potential for inducing differentiation; for example, in granulosa cell tumor lines, Panobinostat treatment activated gene sets related to neurons. plos.org

However, its effect on cellular reprogramming—the process of converting somatic cells into pluripotent stem cells—appears to be limited. A study using canine embryonic fibroblasts found that while Panobinostat effectively increased histone acetylation and altered the chromatin accessibility landscape, it did not lead to a significant increase in the efficiency of OSKM-mediated reprogramming into induced pluripotent stem cells (iPSCs). nih.gov This finding suggests that global HDAC inhibition by Panobinostat may not be sufficient on its own to enhance somatic cell reprogramming and that more targeted epigenetic modifications might be necessary. nih.gov

Preclinical in Vivo Studies and Animal Model Investigations of Unii Z77f355xtv

Pharmacological Characterization of Niraparib (B1663559) in Animal Models

Preclinical studies in animal models have been instrumental in defining the pharmacological profile of niraparib, demonstrating its antitumor effects across a range of cancer types and genetic backgrounds.

Efficacy Studies in Disease-Relevant Animal Models

Niraparib has shown significant antitumor activity in various xenograft and patient-derived xenograft (PDX) models of cancer. drugbank.comnih.gov Its efficacy is particularly pronounced in tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1 and BRCA2 mutations. drugbank.comnih.gov However, notable activity has also been observed in tumors without these mutations (BRCA wild-type), suggesting a broader therapeutic potential. nih.govoncotarget.comsemanticscholar.org

In mouse xenograft models of human cancer cell lines with BRCA1/2 deficiencies, niraparib treatment led to decreased tumor growth. drugbank.commedscape.com Similarly, in human patient-derived xenograft tumor models with homologous recombination deficiency (HRD), with either mutated or wild-type BRCA1/2, niraparib also demonstrated a reduction in tumor growth. drugbank.commedscape.com

Comparative studies have shown that niraparib can achieve more potent tumor growth inhibition than other PARP inhibitors, such as olaparib (B1684210), in certain BRCA-wildtype models and in intracranial tumor models at maximum tolerated doses. nih.govoncotarget.comsemanticscholar.org For instance, in an intracranial tumor model using BRCA2-mutated Capan-1-luc tumor cells, niraparib resulted in a 62% tumor growth inhibition (TGI) after 35 days of treatment, whereas olaparib showed a -19% TGI. nih.govoncotarget.com In a subcutaneous model with the same cells, niraparib achieved a 53% TGI compared to 27% for olaparib after 44 days. nih.govoncotarget.com

Furthermore, in a BRCA-mutant triple-negative breast cancer xenograft model (MDA-MB-436), niraparib demonstrated dose-dependent tumor growth suppression. nih.gov In a BRCA-wildtype ovarian cancer PDX model (OVC134), niraparib also markedly reduced tumor growth. nih.gov Studies have also explored the synergistic effects of niraparib with other agents. For example, in combination with gemcitabine, niraparib significantly enhanced the suppression of in vivo tumor growth in a cholangiocarcinoma patient-derived xenograft model compared to either treatment alone. researchgate.netresearchgate.net

Table 1: Efficacy of Niraparib in Preclinical Tumor Models

| Animal Model | Cancer Type | BRCA Status | Treatment | Outcome | Citation |

|---|---|---|---|---|---|

| MDA-MB-436 Xenograft | Triple-Negative Breast Cancer | BRCA1 mutant | Niraparib (25, 50, 75 mg/kg) | Dose-dependent tumor growth suppression (60%, 93%, 107% TGI) | nih.gov |

| OVC134 PDX | Ovarian Cancer | BRCA wild-type | Niraparib (20, 40, 60/50 mg/kg) | Dose-dependent tumor growth inhibition (4%, 21%, 64% TGI) | nih.gov |

| Capan-1-luc Intracranial | Pancreatic Cancer | BRCA2 mutant | Niraparib (45 mg/kg) | 62% Tumor Growth Inhibition | nih.govoncotarget.com |

| Capan-1-luc Subcutaneous | Pancreatic Cancer | BRCA2 mutant | Niraparib (45 mg/kg) | 53% Tumor Growth Inhibition | nih.govoncotarget.com |

| Cholangiocarcinoma PDX | Cholangiocarcinoma | Not Specified | Niraparib + Gemcitabine | Enhanced tumor growth suppression | researchgate.netresearchgate.net |

Biomarker Identification and Validation in Preclinical Settings

Preclinical research has been pivotal in identifying and validating biomarkers that may predict response to niraparib. While BRCA1/2 mutations are established biomarkers of sensitivity to PARP inhibitors, studies have indicated that they are not the sole determinants of response. nih.gov

Investigations into homologous recombination deficiency (HRD) have shown that this broader biomarker, which can result from mutations in other genes beyond BRCA1/2, is also associated with niraparib efficacy. drugbank.commedscape.com However, some preclinical studies have shown that even diminished formation of RAD51 foci, a marker of HR function, did not consistently predict response, suggesting the complexity of resistance mechanisms. nih.gov

Interestingly, preclinical findings have suggested that inhibition of total PARylation may not be a reliable biomarker for the efficacy of PARP inhibitors like niraparib. nih.gov This indicates a need for the development of more refined assays, such as those measuring PARP trapping, to better understand and predict antitumor activity. nih.gov Furthermore, some research suggests that niraparib's efficacy in BRCA-wildtype tumors may be linked to its ability to achieve high concentrations within the tumor. nih.govoncotarget.com

More recent preclinical work has explored the role of the immune system in response to niraparib. In immune-competent mouse tumor models, niraparib treatment was found to increase the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment. aacrjournals.org This was accompanied by the activation of the STING (stimulator of interferon genes) pathway, which plays a role in the anti-tumor immune response. aacrjournals.org These findings suggest that immune-related biomarkers could also be relevant for predicting niraparib's efficacy, particularly in combination with immunotherapies. aacrjournals.orgnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis of Niraparib

The pharmacokinetic and pharmacodynamic properties of niraparib have been extensively studied in animal models, revealing key characteristics that contribute to its clinical activity.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Pharmacokinetic studies in animal models such as Sprague-Dawley rats and beagle dogs have been conducted to understand the ADME profile of niraparib. nih.gov These studies have shown that niraparib is orally bioavailable. nih.govoncotarget.comsemanticscholar.org

A distinguishing feature of niraparib's pharmacokinetics is its distribution. In tumor-bearing mouse models, the exposure to niraparib in the tumor tissue is significantly higher than in the plasma. nih.govoncotarget.comaacrjournals.org At a steady state, tumor exposure to niraparib has been observed to be 3.3 times greater than plasma exposure in tumor xenograft mouse models. nih.govoncotarget.comsemanticscholar.org This preferential accumulation in the tumor may contribute to its potent antitumor activity, especially in BRCA-wildtype tumors that may require higher drug concentrations for a therapeutic effect. nih.govoncotarget.com

Furthermore, preclinical studies have demonstrated that niraparib can cross the blood-brain barrier and achieve sustained concentrations in the brain. nih.govoncotarget.comsemanticscholar.org This is in contrast to other PARP inhibitors like olaparib, which show limited and transient brain exposure in the same models. nih.gov The brain-to-plasma exposure ratio for niraparib was found to be approximately 0.3 in two different tumor models. researchgate.net

Metabolism studies in animal models have identified various metabolites of niraparib. nih.gov The primary routes of metabolism involve hydrolysis and conjugation, with oxidative pathways being minimal. nih.gov Both renal and hepatic pathways are involved in the excretion of niraparib and its metabolites. uu.nl

Table 2: Comparative Tissue Distribution of Niraparib and Olaparib in a BRCA1-mutant TNBC Xenograft Model

| Compound | Tissue | Dose-Normalized Exposure (AUC) Fold Difference (Niraparib vs. Olaparib) | Citation |

|---|---|---|---|

| Niraparib | Plasma | 10-fold higher | researchgate.net |

| Niraparib | Tumor | 51-fold higher | researchgate.net |

| Niraparib | Brain | 100-fold higher | researchgate.net |

Dose-Response Relationships and Target Engagement in In Vivo Systems

In vivo studies have established a clear dose-response relationship for the antitumor activity of niraparib. nih.gov As demonstrated in the MDA-MB-436 and OVC134 xenograft models, increasing doses of niraparib resulted in greater tumor growth inhibition. nih.gov

Pharmacodynamic analyses in preclinical models have confirmed that niraparib effectively engages its target, the PARP enzymes, in vivo. Studies have shown that niraparib can achieve approximately 90% PARP inhibition for 24 hours at a steady state in tumor tissues. aacrjournals.org This sustained target engagement is consistent with its potent antitumor effects. aacrjournals.org

Investigation of Niraparib's Impact on Organ Systems in Preclinical Research

Preclinical toxicology studies in animals have identified the hematopoietic system as a primary target of niraparib's effects, which is consistent with the clinical side effect profile of PARP inhibitors. nih.govfda.gov In animal models, administration of PARP inhibitors has been associated with reduced circulating red blood cells and leukocyte populations, which correlates with microscopic findings in the bone marrow, spleen, and thymus. fda.gov

Specifically for niraparib, preclinical studies have observed its distribution to the bone marrow. nih.gov This is relevant to the clinically observed side effect of thrombocytopenia, as platelets are produced by megakaryocytes in the bone marrow. nih.gov In vitro studies using human bone marrow-derived cells have shown that niraparib can have an impact on megakaryocyte differentiation. nih.gov

Histopathological analysis of major organs such as the heart, lungs, kidneys, and liver in mouse models treated with niraparib, including in combination with other therapies, has generally shown normal tissue structures without significant damage, suggesting a manageable off-tumor toxicity profile within the observation periods of these studies. nih.gov In vitro studies have suggested that niraparib can inhibit dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters, which may be related to some of its cardiovascular effects. drugbank.commdpi.com

Neurobiological Effects in Animal Models

Levmetamfetamine, the levorotatory (l-) enantiomer of methamphetamine, exhibits a distinct neurobiological profile compared to its dextrorotatory (d-) counterpart. In animal models, particularly rodents, levmetamfetamine has been shown to be significantly less potent as a psychostimulant. wikipedia.org Studies comparing the two isomers indicate that levmetamfetamine is 2- to 10-fold less potent than dextromethamphetamine in producing psychostimulant-like effects. wikipedia.org

The primary mechanism of action for levmetamfetamine in the central nervous system is as a selective norepinephrine releasing agent. drugbank.comnih.gov It demonstrates a much lower potency for inducing dopamine release, a key neurotransmitter associated with the potent stimulant and euphoric effects of d-methamphetamine. wikipedia.org Specifically, levmetamfetamine is about 15- to 20-fold less potent in stimulating dopamine release compared to norepinephrine release. wikipedia.org This disparity in its effects on catecholamine systems is a crucial factor in its reduced central stimulant properties.

In addition to its role as a norepinephrine releasing agent, levmetamfetamine is also an agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.org It also functions as a catecholaminergic activity enhancer, an action in which it is 3- to 5-fold more potent than dextromethamphetamine. wikipedia.org

Animal studies have also explored the behavioral effects of levmetamfetamine. While it has reduced stimulant effects, it has been noted to produce aversive or "bad" drug effects in contrast to the reinforcing properties of dextromethamphetamine. wikipedia.org The related compound, levoamphetamine, has demonstrated efficacy in an animal model of Attention Deficit Hyperactivity Disorder (ADHD), the spontaneously hypertensive rat, where it improved sustained attention and reduced hyperactivity and impulsivity. wikipedia.org

Table 1: Comparative Potency of Levmetamfetamine and Dextromethamphetamine on Catecholamine Release in Rodent Studies

| Parameter | Levmetamfetamine | Dextromethamphetamine |

|---|---|---|

| Psychostimulant Effects | 2- to 10-fold less potent | More potent |

Immunomodulatory Activities in Animal Models

Preclinical in vivo data specifically investigating the immunomodulatory activities of levmetamfetamine in animal models are limited. However, studies on the broader class of amphetamines and methamphetamine provide some context. Research in mice has shown that amphetamine can suppress natural killer cell activity and inhibit the generation of cytotoxic T-lymphocytes, suggesting an effect on cell-mediated immunity. nih.gov

Cardiovascular System Interactions in Animal Models

The primary cardiovascular effect of levmetamfetamine observed in preclinical and clinical contexts is vasoconstriction, which underlies its use as a nasal decongestant. wikipedia.orgdrugbank.com This effect is attributed to its sympathomimetic properties, stemming from the release of norepinephrine. wikipedia.org While levoamphetamine is less potent as a central stimulant, it is considered approximately equipotent to dextroamphetamine in producing peripheral effects, including those on the cardiovascular system. wikipedia.org

At higher doses, levmetamfetamine has been reported to produce significant pharmacological effects, including increased heart rate and blood pressure. wikipedia.org However, some research suggests that inhaled levmetamfetamine may have mild cardiodepressant actions, leading to compensatory increases in heart rate and systemic vascular resistance. researchgate.netnih.gov

A study in a rodent model of methamphetamine self-administration explored changes in left ventricular function. nih.gov The findings from this research indicated that even at low doses, the heart is responsive to methamphetamine, and self-administration can lead to alterations in cardiac parameters. nih.gov This study, while not specific to levmetamfetamine, highlights the potential for amphetamines to impact cardiac function and suggests that such compounds could be used in animal models to study the development of cardiovascular disorders related to substance use. nih.gov

Table 2: Reported Cardiovascular Effects of Levmetamfetamine in Various Studies

| Effect | Observation |

|---|---|

| Vasoconstriction | Primary physiological effect, useful for nasal decongestion. wikipedia.orgdrugbank.com |

| Heart Rate | Potential for increase at higher doses; compensatory increases with possible cardiodepressant effects have also been noted. wikipedia.orgresearchgate.netnih.gov |

Renal and Hepatic System Responses in Animal Models

The liver is the primary site of metabolism for levmetamfetamine. wikipedia.org The process involves aromatic hydroxylation, N-dealkylation, and deamination. nih.gov One of the metabolites of levmetamfetamine is levoamphetamine. wikipedia.org Studies on the pharmacokinetics of levmetamfetamine as a metabolite of selegiline (B1681611) have indicated that the enzyme CYP2D6 is likely involved in its metabolism. wikipedia.org

Excretion of levmetamfetamine and its metabolites occurs primarily through the urine. wikipedia.orgnih.gov The rate of excretion is dependent on urinary pH. nih.gov A significant portion of the drug is excreted unchanged. wikipedia.org

Specific preclinical in vivo studies detailing the direct effects or potential toxicity of levmetamfetamine on the renal and hepatic systems in animal models are not well-documented in the available literature. However, research on methamphetamine-induced hepatotoxicity in animal models has been conducted. In one such study, methamphetamine administration to mice resulted in histopathological changes in the liver and increased serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of hepatic injury. researchgate.net The proposed mechanisms for this hepatotoxicity include the production of reactive metabolites, hyperthermia, and oxidative stress. researchgate.net Given that levmetamfetamine is an isomer of methamphetamine and is metabolized in the liver, these findings may have some relevance, but direct studies on levmetamfetamine are needed to confirm any similar effects.

Unii-Z77F355xtv as a Tool for Disease Modeling and Pathophysiological Research in Animals

The distinct pharmacological profile of levmetamfetamine makes it a potentially useful tool for disease modeling and pathophysiological research in animals, particularly in differentiating the roles of norepinephrine and dopamine in various physiological and pathological processes.

Given that the related compound, levoamphetamine, has shown efficacy in a rat model of ADHD, levmetamfetamine could be utilized in similar models to further investigate the noradrenergic component of this disorder. wikipedia.org Its selective action on norepinephrine release allows for the isolation of this system's contribution to attention, impulsivity, and hyperactivity, without the confounding potent effects on the dopamine system seen with dextromethamphetamine.

In the realm of cardiovascular research, levmetamfetamine's vasoconstrictive and heart rate-modulating effects could be employed in animal models to study sympathomimetic-induced cardiovascular changes. nih.gov This could be relevant for modeling conditions involving altered sympathetic tone or for investigating the cardiovascular impact of drugs that primarily affect the norepinephrine system.

Furthermore, in the context of substance use disorder research, levmetamfetamine can serve as a valuable comparator to dextromethamphetamine. By using both isomers in animal models of addiction, researchers can dissect the relative contributions of dopamine and norepinephrine to the reinforcing, rewarding, and aversive effects of amphetamines.

While prolonged methamphetamine use has been suggested to increase the risk of developing Parkinsonism, providing a potential avenue for disease modeling, this association is primarily with the more commonly abused d-isomer. nih.gov The utility of levmetamfetamine in modeling neurodegenerative diseases is less clear and would require further investigation.

Advanced Analytical and Methodological Approaches for Unii Z77f355xtv Research

Chromatographic and Spectroscopic Techniques for Research Quantification and Purity Assessment of Unii-Z77F355xtv

Chromatographic and spectroscopic methods are indispensable for determining the concentration and evaluating the purity of this compound in various research samples. These techniques provide the sensitivity and specificity required for complex matrices.

HPLC-MS/MS for Metabolite Profiling in Biological Matrices

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for identifying and quantifying this compound and its potential metabolites within biological samples. This method offers high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic and metabolic studies. The process typically involves sample preparation to remove interfering substances, followed by chromatographic separation of components. The separated analytes are then detected and quantified by mass spectrometry, often employing multiple reaction monitoring (MRM) for enhanced specificity and reduced background noise. nih.govnih.govnih.govekb.egmdpi.com

Methodology: Samples are prepared (e.g., protein precipitation, liquid-liquid extraction) and injected into an HPLC system. The eluent is then directed to a tandem mass spectrometer. Detection is typically performed in positive or negative ion mode, with specific precursor and product ion transitions monitored for this compound and its known or suspected metabolites. nih.gov

Research Findings: HPLC-MS/MS has been successfully employed to develop screening methods for a wide array of compounds, including metabolites, in biological fluids like blood, urine, and oral fluid, demonstrating its utility in complex matrix analysis. nih.gov The technique allows for the quantification of analytes from low limits of quantification (LOQs) up to higher concentrations, with recovery and matrix effects typically maintained within acceptable ranges. nih.gov

NMR Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for determining the three-dimensional structure of organic molecules, including this compound and any novel derivatives synthesized or identified during research. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) from 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), researchers can piece together the molecular architecture. anu.edu.aunih.govspringernature.comhyphadiscovery.comrsc.org

Methodology: Samples are dissolved in deuterated solvents, and spectra are acquired using high-field NMR spectrometers. Different NMR pulse sequences are employed to provide complementary structural information, such as connectivity (COSY), direct proton-carbon correlations (HSQC), and longer-range proton-carbon correlations (HMBC). springernature.com

Research Findings: NMR spectroscopy is critical for confirming the structure of synthesized compounds and identifying unknown metabolites or degradation products. hyphadiscovery.com It can also be used for purity assessment through quantitative NMR (qNMR). hyphadiscovery.com The interpretation of NMR spectra allows for the assignment of specific atoms within the molecule, providing definitive proof of structure. anu.edu.aursc.org

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of molecules, particularly when they can be crystallized. In the context of this compound, this method is invaluable for understanding its interaction with biological targets by providing atomic-level detail of the protein-ligand complex. This information is crucial for structure-based drug design and understanding mechanism of action. saromics.comdrughunter.comnih.govnih.gov

Methodology: A purified sample of the target protein and this compound are crystallized. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is analyzed to generate an electron density map. A molecular model is then fitted into this map to reveal the atomic structure of the complex. saromics.comdrughunter.com

Research Findings: X-ray crystallography provides a "gold standard" readout of protein-ligand interactions, detailing binding poses, hydrogen bonding, and other non-covalent interactions that stabilize the complex. drughunter.comnih.gov This structural information can guide the design of more potent and selective analogs of this compound. saromics.com

Bioanalytical Method Development for this compound in Research Samples

Bioanalytical method development is the process of creating and optimizing assays to accurately and reliably quantify this compound and its metabolites in biological matrices. This is a critical step for supporting preclinical and clinical research, ensuring that the data generated is robust and meets regulatory standards. nih.goveuropa.eufda.govresolvemass.cacriver.com

Key Stages: Method development involves optimizing parameters such as sample preparation, extraction efficiency, chromatographic separation, detector sensitivity, and selectivity. It also includes characterizing critical reagents, calibration curves, quality control (QC) samples, and assessing the stability of the analyte in the matrix. europa.eufda.govcriver.com

Purpose: The goal is to develop a method that is accurate, precise, sensitive, specific, and reproducible for the intended application, whether it be for pharmacokinetic studies, drug metabolism investigations, or biomarker analysis. europa.euresolvemass.cacriver.com The development process lays the groundwork for method validation, which formally proves the method's suitability for analyzing study samples. europa.eufda.gov

In Silico Modeling and Computational Chemistry in this compound Research

In silico modeling and computational chemistry offer powerful tools to complement experimental studies, providing insights into the behavior, interactions, and properties of this compound without the need for physical experimentation. These methods can accelerate research, reduce costs, and help prioritize experimental efforts. knoell.compatheon.comnih.govpremier-research.com

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide atomic-level insights into the dynamic behavior of this compound, particularly its interactions with target proteins or other biological molecules. premier-research.comnih.govigem.wikimdpi.comnih.govmdpi.comwikipedia.orguni-stuttgart.de

Methodology: MD simulations typically involve defining the system (e.g., this compound and its target in a solvent environment), assigning atomic parameters through a force field, and then calculating the forces and energies acting on each atom. The system's state is updated over small time steps, generating a trajectory that captures the dynamic evolution of the system. nih.govigem.wikimdpi.comwikipedia.org These simulations can model various interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govmdpi.comwikipedia.org

Research Findings: MD simulations can elucidate the detailed recognition pathways of ligands to their targets, identifying key binding residues and understanding the dynamic aspects of binding affinity and residence time. nih.govmdpi.com They can also be used to study the stability of protein-ligand complexes, predict conformational changes, and explore the effects of mutations or modifications on binding. mdpi.comnih.govmdpi.com Such simulations are valuable for understanding how this compound might interact with its biological targets at a molecular level, guiding further experimental design and optimization. premier-research.comnih.govmdpi.com

Predictive Modeling for Target Identification and Off-Target Effects

Predictive modeling, primarily driven by machine learning (ML) and artificial intelligence (AI), has become indispensable in modern research for forecasting molecular behavior and biological activity. These computational tools enable scientists to simulate and predict various aspects of a compound's interaction with biological systems, thereby accelerating workflows and reducing the need for extensive experimental testing in the early stages.

Target Identification: Predictive models are instrumental in identifying potential biological targets for a given chemical compound. By analyzing vast datasets of known compound-target interactions, chemical structures, and biological pathways, ML algorithms can learn patterns and relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and deep learning-based graph neural networks (GNNs) can predict the biological activity and potential druggability of compounds based on their chemical structures hub-xchange.comacs.org. These models can predict how likely a compound is to interact with a specific target, even in the absence of direct experimental data cas.org. Furthermore, by integrating diverse biological data, such as pathway information and biomarkers, more sophisticated models can predict novel drug-target interactions cas.org. For a compound like N-(2-((8S)-7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE, predictive modeling can systematically explore its potential interactions with a wide array of protein targets, aiding in the identification of its primary mechanism of action nih.govnih.gov.

Off-Target Effects: Predicting off-target effects is crucial for understanding a compound's safety profile and potential side effects. Off-target interactions occur when a compound binds to unintended biological molecules, which can lead to undesirable pharmacological outcomes patsnap.comnih.gov. Bioinformatics and predictive analytics play a vital role by analyzing a compound's chemical structure and known interactions to forecast the likelihood of such effects patsnap.com. Computational models, including molecular docking and machine learning algorithms trained on existing drug-target interaction data, can identify potential off-target proteins a compound might interact with patsnap.comfrontiersin.org. Conformal prediction, for instance, offers a methodology for predicting off-target interactions with confidence measures, providing valuable insights into potential adverse effects early in the research process nih.govnih.gov. By identifying these potential unintended interactions, researchers can prioritize compounds with better selectivity or design modifications to mitigate risks.

Illustrative Data Table: Predictive Modeling for Target Identification and Off-Target Effects

The following table provides an example of how predictive modeling outputs might be presented for a chemical compound.

| Compound ID | Predicted Target | Predicted Affinity (e.g., IC50) | Predicted Off-Target Probability (%) | Confidence Score |

| This compound | Kinase XYZ | 50 nM | 15% | 0.85 |

| This compound | Receptor ABC | 250 nM | 5% | 0.92 |

| This compound | Enzyme PQR | 1.2 µM | 30% | 0.78 |

| This compound | Ion Channel MNO | 80 nM | 25% | 0.88 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of output generated by predictive modeling in target identification and off-target effect assessment.

High-Throughput Screening Methodologies for Chemical Library Development

High-throughput screening (HTS) is a cornerstone technique in drug discovery, utilizing automation, robotics, and advanced data processing to rapidly screen millions of compounds or samples against specific biological targets aragen.comwikipedia.orgbmglabtech.com. This method significantly accelerates the identification of "hits"—compounds that show desired activity—which then serve as starting points for further optimization into potential drug candidates aragen.comnih.govnih.gov.

Role in Library Development: HTS is intrinsically linked to the development and utilization of chemical libraries. A chemical library is a collection of diverse chemical compounds designed for screening. The quality, diversity, and design of these libraries are critical for the success of HTS campaigns nih.govncsu.edu. HTS methodologies enable researchers to efficiently test these large compound collections, identifying novel scaffolds, chemical series, and lead compounds with specific therapeutic potential nih.govdndi.org. For instance, screening libraries are curated to include compounds with desirable drug-like properties, often employing exclusion criteria to filter out problematic structures and increase the likelihood of finding genuine leads nih.govthermofisher.com. The process typically involves assay development, library preparation, primary screening, data analysis, and secondary screening to validate and characterize initial hits aragen.comnih.gov.

Methodologies and Applications: HTS employs various assay formats, often miniaturized into microplates (e.g., 384- or 1536-well plates), to test compounds against biological targets such as enzymes, receptors, or cellular pathways bmglabtech.comnih.gov. These assays can be biochemical, cell-based, or biophysical, depending on the target and research question evotec.com. The efficiency of HTS allows for the evaluation of tens of thousands to hundreds of thousands of compounds per day or week, a scale unattainable by traditional screening methods aragen.comnih.gov. This capability is vital for exploring vast chemical spaces and discovering compounds that modulate specific biological functions or pathways, contributing to the development of new therapeutic agents. For a compound like N-(2-((8S)-7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE, HTS could be employed to screen libraries of its analogs or derivatives to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Illustrative Data Table: High-Throughput Screening Results

The following table provides a hypothetical example of data generated from an HTS campaign for library development.

| Compound ID | Screening Assay Name | Hit/Miss | Potency (e.g., EC50) | Selectivity Index | Notes |

| This compound | Target A Assay | Hit | 150 nM | >100x | Moderate activity, good selectivity |

| Compound B | Target A Assay | Miss | N/A | N/A | No significant activity observed |

| Compound C | Target A Assay | Hit | 45 nM | 50x | High potency, moderate selectivity |

| This compound | Target B Assay | Hit | 80 nM | 20x | Good activity, lower selectivity |

| Compound D | Target A Assay | Hit | 300 nM | >200x | Weak activity, excellent selectivity |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of output generated by high-throughput screening in the context of chemical library assessment.

Ethical Considerations and Responsible Conduct of Research with Unii Z77f355xtv

Ethical Implications of Animal Studies Involving Unii-Z77F355xtv

Animal models have been crucial in the preclinical evaluation of Remdesivir. Studies involving rhesus macaques, in particular, provided early data on the compound's potential efficacy. nih.govunderstandinganimalresearch.org.ukfiercebiotech.com These studies, however, are subject to rigorous ethical scrutiny.

The ethical framework for animal research centers on the principles of the 3Rs: Replacement, Reduction, and Refinement. During the COVID-19 pandemic, many ethical reviews for research, including those for Remdesivir, were accelerated to expedite the search for treatments. nih.gov This acceleration did not, however, negate the underlying ethical obligations.

Non-human primates, specifically macaques, were used to model COVID-19 in humans due to their genetic and biological similarities. impactethics.ca Research showed that early treatment with Remdesivir in infected rhesus macaques reduced viral loads and lung damage. fiercebiotech.com Such studies raise ethical questions about the use of highly sentient animals and the justification for inducing disease. impactethics.ca Proponents argue that such models are indispensable for understanding disease progression and testing therapeutics in a complex biological system before human trials. nih.gov

Ethical considerations in these studies include:

Justification of Use: The choice of animal model must be scientifically justified. For Remdesivir, macaques were chosen because they exhibit lung pathology similar to humans infected with SARS-CoV-2. nih.gov

Minimizing Harm: Researchers are obligated to minimize pain and distress. This includes using appropriate anesthesia, analgesia, and establishing humane endpoints.

Efficient Use: The urgency of the pandemic highlighted the need for efficient use of a limited number of research animals. Some laboratories collaborated by sharing control groups to reduce the total number of animals used. impactethics.ca

The debate also involves the "high fidelity fallacy," which questions whether the strong resemblance of an animal model to humans is always the best scientific approach, especially when it involves significant harm to the animals. impactethics.ca

Data Integrity and Reproducibility in this compound Research

Maintaining data integrity and ensuring the reproducibility of research findings are cornerstones of scientific validity. iassistquarterly.comnih.gov The intense public and political pressure for a COVID-19 treatment created a challenging environment for Remdesivir research, where the imperative for speed had to be balanced with the need for rigor. widsworldwide.org

A significant issue that arose during Remdesivir's clinical trials was the premature release or "leak" of data. In one instance, a news report on an internal discussion about a trial at the University of Chicago led to immediate, significant impacts on the stock price of the manufacturer, Gilead Sciences. nih.gov Such leaks threaten research integrity by presenting incomplete data without the context of a full, peer-reviewed analysis and a proper control group. nih.gov They can also jeopardize the conduct of ongoing trials by influencing patient enrollment and creating biases. nih.gov

To safeguard the integrity of clinical trials, independent Data and Safety Monitoring Boards (DSMBs) play a crucial role. newswise.comyoutube.com For the globally watched ACTT-1 trial of Remdesivir, a DSMB was responsible for monitoring the data in real-time to detect efficacy and safety signals, ensuring the reliability of the findings. newswise.comyoutube.com

The challenges to data integrity in the context of a pandemic can be summarized in the following table:

| Challenge | Description | Impact on Remdesivir Research | Mitigation Strategy |

| Pressure for Speed | The urgent need for results can lead to rushed protocols and analysis. | Rapid initiation of multiple trials globally. | Adherence to rigorous, pre-defined study protocols and analysis plans. widsworldwide.org |

| Data Leaks | Unauthorized release of incomplete or interim data. | Premature positive and negative reports caused market volatility and public confusion. nih.gov | Strict communication protocols and controlled release of information by study sponsors and investigators. nih.gov |

| Reproducibility | The ability for independent researchers to achieve similar results. | Inconsistent outcomes across different clinical trials (e.g., ACTT-1 vs. WHO's Solidarity trial) created uncertainty. mdpi.com | Open sharing of data, methods, and analysis code to allow for independent verification. nih.gov |

| Operational Gaps | High recruitment rates and pandemic-related hurdles can jeopardize data quality. | The DisCoVeRy study faced challenges in monitoring critical data due to high patient enrollment and lockdown measures. nih.gov | Mobilization of significant human resources for data monitoring and management. nih.gov |

Ultimately, ensuring that data is reliable, trustworthy, and valid throughout the research process is essential for producing reproducible and reusable scientific outcomes. iassistquarterly.comresearchgate.net

Intellectual Property and Open Science in Compound Research

The intellectual property (IP) rights surrounding Remdesivir, primarily patents held by Gilead Sciences, became a subject of intense global debate. bloomberglaw.comnih.gov Patents grant the holder exclusive rights to make, use, and sell an invention for a set period, providing an incentive for innovation. awapoint.com Gilead filed its initial patent applications for Remdesivir and related compounds long before the COVID-19 pandemic, originally for the treatment of other viruses like Ebola. awapoint.com

The key IP and open science issues related to Remdesivir include:

Patent Protection: Gilead secured patents for the Remdesivir molecule in the U.S. and Europe, giving it the right to prevent competitors from manufacturing and selling the drug. awapoint.com This exclusivity raised concerns about access and affordability, especially during a global health crisis. bloomberglaw.com

Government Funding and Rights: A significant controversy revolved around the extent of U.S. federal government contributions to Remdesivir's development. gao.gov While federal agencies invested approximately $162 million in preclinical and clinical studies involving the drug, the U.S. Government Accountability Office (GAO) concluded that these contributions did not result in government patent rights because the federally-supported research did not generate new inventions. gao.govnyu.edu This finding was contested by some academics. nyu.edu

"Orphan Drug" Status: In March 2020, the FDA granted Remdesivir "orphan drug" status for COVID-19, a designation for treatments for rare diseases. keionline.org This was highly controversial as the pandemic was rapidly growing, and the designation provides a seven-year period of market exclusivity. keionline.org Following public criticism, Gilead requested the rescission of this status.

Open Science Initiatives: The pandemic amplified calls for "open science," a movement advocating for knowledge to be shared as openly and rapidly as possible. allea.orgresearchgate.net Proponents argued for open licensing and technology transfer for critical treatments like Remdesivir to ensure global supply. nih.gov Initiatives like the COVID Moonshot, an open-science, patent-free drug discovery effort, demonstrated an alternative model to traditional proprietary research. timeshighereducation.com The tension lies between the IP framework, which incentivizes private investment in research, and the open science paradigm, which prioritizes unrestricted access to knowledge as a public good. allea.orgresearchgate.net

The following table outlines key patent and regulatory milestones for Remdesivir:

| Event | Organization/Company | Date | Significance |

| Initial Provisional Patent Application | Gilead Sciences | 2014 | The basis for subsequent patent protections, originally targeting the Ebola virus. awapoint.com |

| U.S. Patent Granted (US 9,724,360) | Gilead Sciences | August 8, 2017 | Granted protection for the Remdesivir molecule in the United States. awapoint.com |

| European Patent Granted (EP3212174 B1) | Gilead Sciences | May 16, 2018 | Granted protection for the Remdesivir molecule in Europe. awapoint.com |

| Orphan Drug Designation | U.S. FDA | March 23, 2020 | Granted market exclusivity for treating COVID-19 as a "rare disease," later rescinded at the company's request. keionline.org |

| GAO Report on Federal Contributions | U.S. GAO | March 31, 2021 | Concluded that U.S. government funding did not result in federal patent rights for Remdesivir. gao.gov |

The discourse around Remdesivir's IP highlights the ongoing challenge of balancing the need to incentivize pharmaceutical innovation with the ethical imperative to ensure broad and equitable access to essential medicines during a public health emergency. nih.govallea.org

Future Directions and Emerging Research Avenues for Unii Z77f355xtv

Development of Novel Research Tools Based on Unii-Z77F355xtv

Emerging research suggests that this compound serves as a reference compound in pharmacological studies investigating sleep disorders and anxiety smolecule.com. This role positions it as a potential foundation for developing novel research tools. Future efforts could focus on synthesizing labeled derivatives of this compound, such as fluorescently tagged or radiolabeled versions. These tools would be invaluable for detailed receptor binding assays, pharmacokinetic studies, and in vivo imaging to better understand its distribution and target engagement within biological systems. Furthermore, its utility as a standard in analytical methods for assessing melatonin (B1676174) receptor activity or related pathways could be further refined and standardized.

Exploration of this compound in Emerging Biological Paradigms

Ongoing research is exploring the broader implications of this compound in neuropharmacology and circadian rhythm regulation evitachem.com. Beyond its potential as a sleep aid, it may also be explored for anxiolytic properties smolecule.com. Emerging biological paradigms include investigating the compound's effects on other physiological processes influenced by melatonin signaling, such as antioxidant defense, immune modulation, and cellular protection mechanisms. Its potential role in non-circadian related neurological conditions or its interaction with other neurotransmitter systems warrants further investigation, potentially uncovering novel therapeutic applications or a deeper understanding of its mechanism of action.

Integration of this compound Research into Systems Biology Approaches

The integration of research on this compound into systems biology approaches would necessitate a comprehensive understanding of its molecular interactions and downstream effects. Future research could focus on elucidating its precise binding affinities to melatonin receptor subtypes (MT1 and MT2) and identifying any off-target interactions. By mapping its signaling cascades and its interplay with other cellular pathways, computational models could be developed. These models would aim to predict system-level responses to this compound, thereby facilitating a holistic understanding of its impact on circadian regulation, sleep-wake cycles, and potentially other physiological networks.

Collaborative Research Initiatives and Data Sharing for this compound

Given the compound's relationship to a clinically approved drug (Ramelteon) and its potential pharmacological applications, collaborative research initiatives are crucial. These collaborations could involve academic institutions and pharmaceutical companies to conduct comprehensive preclinical and clinical studies. Such partnerships would facilitate the sharing of data related to synthesis optimization, pharmacokinetic profiling, and efficacy studies in various disease models. Establishing robust data-sharing frameworks, including standardized protocols for data collection and analysis, would accelerate the scientific community's understanding of this compound's full potential and guide its future development.

Q & A

Q. What ethical guidelines apply to studies involving this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.